1-(4-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide
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Overview
Description
1-(4-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a 4-fluorobenzyl group and a 3-methoxypropyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Attachment of the 3-Methoxypropyl Group: The 3-methoxypropyl group can be attached through an alkylation reaction using 3-methoxypropyl bromide and a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the piperidine derivative and an appropriate amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-N-(3-methoxypropyl)piperidine-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-(4-fluorobenzyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide: This compound has an ethoxy group instead of a methoxy group, which may affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(3-methoxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-22-12-2-9-19-17(21)15-7-10-20(11-8-15)13-14-3-5-16(18)6-4-14/h3-6,15H,2,7-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTKJWQOQDJMEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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